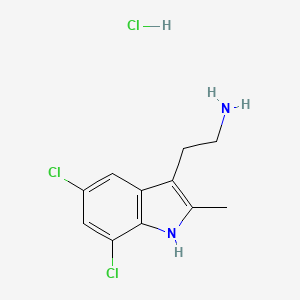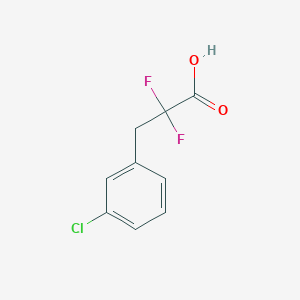
3-(3-Chlorophenyl)-2,2-difluoropropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorphenyl)-2,2-Difluorpropansäure ist eine organische Verbindung, die zur Klasse der aromatischen Carbonsäuren gehört. Sie enthält einen chlorierten Phenylring und zwei Fluoratome, die an einen Propansäure-Rest gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Chlorphenyl)-2,2-Difluorpropansäure umfasst typischerweise die Einführung der Chlorphenylgruppe und des Difluorpropansäure-Rests durch eine Reihe von chemischen Reaktionen. Eine übliche Methode beinhaltet die Reaktion von 3-Chlorbenzaldehyd mit Difluoressigsäure in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen häufig erhöhte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Toluol, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von 3-(3-Chlorphenyl)-2,2-Difluorpropansäure kann die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege wie im Labormaßstab umfassen. Der Prozess ist auf höhere Ausbeuten und Wirtschaftlichkeit optimiert. Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Kristallisation und Destillation werden eingesetzt, um die Reinheit und Qualität des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(3-Chlorphenyl)-2,2-Difluorpropansäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder Aldehyd umwandeln.
Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOCH3) oder Kaliumcyanid (KCN) können unter basischen Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Derivaten der 3-(3-Chlorphenyl)-2,2-Difluorpropansäure mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Bildung von Alkoholen oder Aldehyden aus der Carbonsäuregruppe.
Substitution: Bildung neuer Verbindungen mit verschiedenen Substituenten am Phenylring.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorphenyl)-2,2-Difluorpropansäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Chlorphenyl)-2,2-Difluorpropansäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Stellen dieser Zielstrukturen zu binden und deren Aktivität zu modulieren. Das Vorhandensein der Chlorphenyl- und Difluorpropansäure-Reste trägt zu ihrer Bindungsaffinität und Spezifität bei. Beteiligte Pfade können die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-2,2-difluoropropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-2,2-difluoropropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The presence of the chlorophenyl and difluoropropanoic acid moieties contributes to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Chlorphenyl)-2,2-Difluorpropansäure
- 3-(3-Bromphenyl)-2,2-Difluorpropansäure
- 3-(3-Chlorphenyl)-2,2-Difluorbutansäure
Einzigartigkeit
3-(3-Chlorphenyl)-2,2-Difluorpropansäure ist einzigartig aufgrund der spezifischen Positionierung der Chlor- und Fluoratome, die ihre chemische Reaktivität und biologische Aktivität beeinflussen. Im Vergleich zu ähnlichen Verbindungen kann sie unterschiedliche Bindungsaffinitäten und Selektivitäten aufweisen, was sie für spezifische Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
Molekularformel |
C9H7ClF2O2 |
|---|---|
Molekulargewicht |
220.60 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H7ClF2O2/c10-7-3-1-2-6(4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |
InChI-Schlüssel |
OULIDVOKXJNAIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


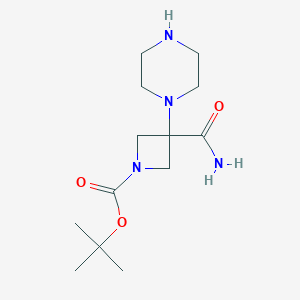
![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)
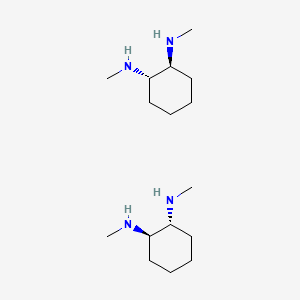
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)
![1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B12316904.png)
![4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12316917.png)
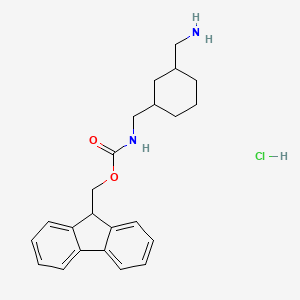
![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile](/img/structure/B12316930.png)
![3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12316937.png)
![2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12316956.png)
